molecular formula C18H18Cl2N4O B6215447 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamide dihydrochloride CAS No. 2731014-52-9

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamide dihydrochloride

Cat. No.: B6215447
CAS No.: 2731014-52-9
M. Wt: 377.3
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Description

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamide dihydrochloride is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamide dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors to form the benzodiazole ring.

    Introduction of the Ethynyl Group: The ethynyl group is introduced via a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst.

    Attachment of the Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of catalysts and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

CAS No.

2731014-52-9

Molecular Formula

C18H18Cl2N4O

Molecular Weight

377.3

Purity

0

Origin of Product

United States

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